Xtalfluor-M

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

difluoro(morpholin-4-yl)sulfanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2NOS.BF4/c5-9(6)7-1-3-8-4-2-7;2-1(3,4)5/h1-4H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCYGFRGCVLCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1COCCN1[S+](F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF6NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716741 | |

| Record name | 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63517-33-9 | |

| Record name | 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XtalFluor-M | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Xtalfluor-M: A Comprehensive Technical Guide to a Modern Deoxofluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Xtalfluor-M, a novel, crystalline deoxofluorinating reagent, has emerged as a safer and more stable alternative to traditional fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[1][2][3][4] Its ease of handling and enhanced thermal stability have made it an increasingly popular choice in both academic and industrial laboratories for the synthesis of fluorinated organic compounds, which are crucial in pharmaceutical and agrochemical development.[1][2] This guide provides an in-depth overview of this compound, including its chemical structure, properties, mechanism of action, and experimental protocols.

Chemical Identity and Structure

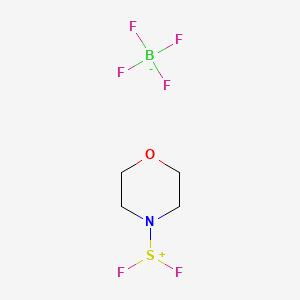

This compound is chemically known as morpholinodifluorosulfinium tetrafluoroborate (B81430) .[2][5][6] It is a salt consisting of a morpholine-substituted difluorosulfonium cation and a tetrafluoroborate anion.[1][7] The crystalline nature of this compound contributes to its improved stability and safer handling properties compared to its liquid counterparts.[2]

Below is the chemical structure of this compound.

Physicochemical and Safety Data

This compound offers significant advantages in terms of its physical and safety profile over older deoxofluorinating agents. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 63517-33-9[1][5][7] |

| Molecular Formula | C₄H₈BF₆NOS[1][5][7] |

| Molecular Weight | 242.98 g/mol [5][7] |

| Appearance | Crystalline solid[1] |

| Melting Point | 117-126 °C[1][5] |

| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF)[1] |

| Storage Temperature | -20°C[5] |

Table 2: Thermal Stability Comparison

| Reagent | Decomposition Onset Temperature (°C) | Enthalpy of Decomposition (J/g) |

| This compound | >150[1] | - |

| DAST | ~140 | -1700 |

| Deoxo-Fluor | ~140 | -1100 |

Note: Data for DAST and Deoxo-Fluor are provided for comparison and are sourced from literature.[8]

Mechanism of Action

The fluorination mechanism of this compound proceeds via a two-step process that avoids the generation of free hydrogen fluoride (B91410) (HF), a significant safety advantage.[1][2]

-

Activation of the Carbon-Oxygen Bond: this compound coordinates with the oxygen atom of the substrate (e.g., an alcohol or carbonyl group), polarizing the C-O bond and forming a reactive intermediate.

-

Fluoride Transfer: A promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), delivers a fluoride ion to the activated carbon center, displacing the leaving group and forming the fluorinated product.[1]

This controlled mechanism contributes to the high selectivity and efficiency of this compound in deoxofluorination reactions.[1]

Applications in Organic Synthesis

This compound is a versatile reagent with a broad substrate scope, making it a valuable tool in the synthesis of fluorinated compounds for various applications, particularly in drug development.[1] Key transformations include:

-

Alcohols to Alkyl Fluorides: Efficient conversion of primary, secondary, and tertiary alcohols.[1]

-

Aldehydes and Ketones to Geminal Difluorides: Formation of difluoromethyl groups.[1]

-

Carboxylic Acids to Acyl Fluorides: A useful transformation for subsequent peptide couplings or other reactions.[1]

-

Sulfoxides to Fluoromethyl Thioethers. [1]

Experimental Protocols

The following are generalized experimental procedures for the use of this compound in deoxofluorination reactions. Optimization of reaction conditions (promoter, solvent, temperature, and reaction time) is often necessary for specific substrates.[9]

General Procedure for Deoxofluorination of an Alcohol:

-

To a solution of the alcohol (1.0 mmol) and a promoter (e.g., Et₃N·3HF, 1.5 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol) portion-wise at the desired temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture at the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography.

Table 3: Common Promoters and Solvents

| Promoter | Typical Conditions | Notes |

| Et₃N·3HF | Mild heating (40-50 °C) may be required.[1] | Good starting point for many substrates.[9] |

| Et₃N·2HF | Can be more reactive than Et₃N·3HF.[1][9] | Balances reactivity and safety for larger scale reactions.[1] |

| DBU | - | Suitable for acid-sensitive substrates.[1][9] |

| Solvent | Boiling Point (°C) | Compatibility |

| Dichloromethane (DCM) | 40 | High |

| Tetrahydrofuran (THF) | 66 | Moderate |

| Toluene | 111 | Limited |

Data compiled from various sources.[1]

Safety Precautions:

-

This compound is moisture-sensitive and should be handled under anhydrous conditions.[1]

-

While safer than DAST, it is still a reactive chemical. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Reactions should be carried out in a well-ventilated fume hood.

-

For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound represents a significant advancement in fluorination chemistry, offering a safer, more stable, and highly effective alternative to traditional reagents. Its crystalline nature, ease of handling, and broad substrate scope make it an invaluable tool for the synthesis of fluorinated molecules in academic and industrial research, particularly in the development of new pharmaceuticals and agrochemicals. The ability to perform deoxofluorination reactions under milder conditions with reduced side products underscores its importance in modern organic synthesis.

References

- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 5. This compound 63517-33-9 [sigmaaldrich.com]

- 6. This compound 63517-33-9 [sigmaaldrich.com]

- 7. This compound | C4H8BF6NOS | CID 54772265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Simpler fluorine chemistry [soci.org]

- 9. manchesterorganics.com [manchesterorganics.com]

XtalFluor-M: A Technical Guide to the Mechanism of Action in Deoxofluorination

Executive Summary: The introduction of fluorine into organic molecules is a critical strategy in modern drug development, enhancing properties such as metabolic stability and bioavailability. Traditional deoxofluorination reagents like DAST and Deoxo-Fluor®, while effective, are hampered by thermal instability and the generation of corrosive hydrogen fluoride (B91410) (HF).[1][2] XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering a safer, more stable, and user-friendly approach to deoxofluorination.[1][2][3] This crystalline solid provides enhanced thermal stability and, crucially, does not generate free HF during the reaction, allowing for its use in standard laboratory glassware.[1][2] This technical guide provides an in-depth exploration of the core mechanism of this compound, details its application across various substrate classes, presents quantitative performance data, and offers detailed experimental protocols for its use.

The Core Mechanism: A Two-Component System

The efficacy of this compound hinges on a two-component system that separates the roles of substrate activation and nucleophilic fluoride delivery. Unlike reagents that contain both functions in one molecule, this compound acts as a potent electrophile to activate the carbon-oxygen bond, but requires an external promoter to serve as the fluoride source.[3] This bifurcated approach is the key to its high selectivity and the prevention of free HF formation.[1][2]

The general mechanism proceeds in two discrete steps:

-

Activation of the C-O Bond: The substrate (e.g., an alcohol) performs a nucleophilic attack on the electrophilic sulfur atom of this compound. This forms a highly reactive intermediate (an alkoxyaminosulfur difluoride species), effectively converting the hydroxyl group into a good leaving group. This activation occurs rapidly without the release of a fluoride ion.[3]

-

Nucleophilic Fluoride Attack: A promoter, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an amine-HF complex (e.g., Et₃N·3HF), delivers a fluoride ion. This fluoride ion then attacks the activated carbon center in an Sₙ2-like fashion, displacing the leaving group and forming the new carbon-fluorine bond.[3][4]

Caption: General mechanism of this compound deoxofluorination.

Substrate-Specific Mechanisms and Performance

The precise mechanistic pathway and optimal conditions depend on the substrate being fluorinated. This compound shows broad compatibility with primary and secondary alcohols, aldehydes, ketones, carboxylic acids, and sulfoxides.[3]

Deoxofluorination of Alcohols

For alcohols, the reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the reacting carbon center. The choice of promoter is critical for maximizing yield and minimizing side reactions, particularly elimination.

Caption: Mechanism for the deoxofluorination of alcohols.

Quantitative Data for Alcohol Deoxofluorination

The selection of the promoter can be tailored to the substrate. Et₃N·2HF is a more nucleophilic fluoride source, beneficial for less reactive secondary alcohols, while DBU often provides higher selectivity against elimination.[4]

| Substrate Type | Substrate Example | Promoter | Yield (%) | Fluoro:Alkene Ratio | Reference |

| Primary Alcohol | Hydrocinnamyl alcohol | Et₃N·3HF | 96 | >99:1 | [4] |

| Secondary Alcohol | 1-Phenyl-3-butanol | Et₃N·2HF | 96 | >99:1 | [4] |

| Secondary Alcohol | Cyclooctanol | Et₃N·2HF | 86 | 12.1:1 | [4] |

| Secondary, Chiral | (R)-N-Cbz-3-hydroxypyrrolidine | DBU | 89 | 36:1 | [4] |

| Tertiary Alcohol | Ethyl 2-hydroxy-2-methylpropanoate | Et₃N·2HF | 90 | 21:1 | [4] |

| Allylic Alcohol | Geraniol | Et₃N·2HF | 85 | Sₙ2' only | [4] |

Deoxofluorination of Aldehydes and Ketones

The conversion of carbonyls to gem-difluoro compounds requires an additional step. This compound alone is inert toward carbonyls.[4] An exogenous source of HF, typically Et₃N·3HF, is required to first generate a fluorohydrin intermediate in situ. This intermediate is then activated by this compound and subsequently fluorinated.[5]

Caption: Mechanism for the deoxofluorination of ketones.

Quantitative Data for Carbonyl Deoxofluorination

This compound demonstrates high selectivity, yielding significantly fewer vinyl fluoride elimination byproducts compared to DAST.[6]

| Substrate Type | Substrate Example | Promoter | Yield (%) | gem-Difluoro:Vinyl F Ratio | Reference |

| Aldehyde | Hydrocinnamaldehyde | Et₃N·3HF | 76 | >99:1 | [4] |

| Ketone | 4-tert-Butylcyclohexanone | Et₃N·2HF | 91 | 62:1 | [4] |

| Ketone | 4-Carbethoxycyclohexanone | Et₃N·3HF | 86 | 15:1 | [6] |

| Ketone | N-Cbz-4-piperidinone | Et₃N·2HF | 96 | 13:1 | [4] |

Detailed Experimental Protocols

Strict anhydrous handling is recommended for optimal results.[3] The following are generalized procedures representative of common applications.

Protocol A: Deoxofluorination of a Secondary Alcohol with this compound and DBU

-

Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the alcohol substrate (1.0 equiv) and anhydrous dichloromethane (B109758) (DCM, approx. 0.3 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add DBU (1.5 equiv) dropwise, followed by the portion-wise addition of this compound (1.5 equiv).

-

Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Workup: Stir the biphasic mixture for 15 minutes. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol B: Deoxofluorination of a Ketone with this compound and Et₃N·3HF

-

Setup: To a flame-dried flask under an inert atmosphere, add triethylamine (B128534) trihydrofluoride (Et₃N·3HF, 2.0 equiv) and anhydrous 1,2-dichloroethane (B1671644) (DCE, approx. 0.5 M).

-

Reagent Addition: To the stirred solution at room temperature, add this compound (1.5 equiv) followed by the ketone substrate (1.0 equiv).

-

Reaction: Heat the reaction mixture to reflux (approx. 83 °C) and stir for 2-4 hours, monitoring by TLC or GC-MS.

-

Quenching: After cooling to room temperature, carefully quench the reaction with a saturated aqueous NaHCO₃ solution.

-

Workup: Stir for 15 minutes, then extract the mixture twice with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude material via flash column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 63517-33-9 | Benchchem [benchchem.com]

- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

Xtalfluor-M: A Comprehensive Technical Guide to a Versatile Deoxofluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Xtalfluor-M, with the chemical name morpholinodifluorosulfinium tetrafluoroborate, has emerged as a significant reagent in the field of organic synthesis, particularly for the introduction of fluorine atoms into molecules.[1][2] Its growing popularity stems from its enhanced thermal stability and safer handling characteristics compared to traditional deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[1][3][4] This crystalline solid offers high efficiency and selectivity in a wide range of deoxofluorination reactions, making it an invaluable tool in the synthesis of fluorinated pharmaceuticals, agrochemicals, and other advanced materials.[1]

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its stability and reactivity are dictated by its distinct molecular structure and physicochemical properties. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈BF₆NOS | [5] |

| Molecular Weight | 242.98 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 117-126 °C | [1] |

| Decomposition Temperature | 150 °C | [1] |

| Storage Temperature | -20°C | |

| Solubility | Soluble in polar aprotic solvents (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF)) | [1] |

| Moisture Sensitivity | Hydrolyzes in aqueous environments | [1] |

Enhanced Thermal Stability

A key advantage of this compound is its superior thermal stability over older reagents. Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) studies have demonstrated that this compound possesses a higher decomposition onset temperature and lower exothermic heat release, contributing to its enhanced safety profile, particularly in large-scale applications.[1][4][6]

| Reagent | Decomposition Onset (°C) | ARC Onset (°C) |

| This compound | 126 | 141 |

| Xtalfluor-E | 120 | 119 |

| DAST | 65 | 60 |

| Deoxo-Fluor® | 90 | 60 |

Reaction Mechanism and Substrate Scope

The mechanism of this compound in deoxofluorination reactions involves a two-step process that avoids the generation of free hydrogen fluoride (B91410) (HF), a significant safety benefit.[1][2] Initially, this compound activates the carbon-oxygen bond of the substrate. Subsequently, a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), facilitates the nucleophilic attack of the fluoride ion, leading to the formation of the fluorinated product.[1][3][7]

This mechanism allows for the efficient conversion of a broad range of functional groups:

-

Alcohols to alkyl fluorides [2]

-

Aldehydes and Ketones to geminal difluorides [2]

-

Carboxylic acids to acyl fluorides [2]

-

Sulfoxides to fluoromethyl thioethers [2]

Detailed Experimental Protocols

Precise experimental conditions are crucial for successful deoxofluorination reactions using this compound. Anhydrous conditions are mandatory to prevent hydrolysis of the reagent.[1] The choice of promoter and solvent system is dependent on the substrate and desired reactivity.

General Procedure for Deoxofluorination of an Alcohol using DBU as Promoter:

-

To a stirred solution of the alcohol (1.0 mmol) and DBU (1.5 mmol) in anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere, add this compound (1.5 mmol) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Deoxofluorination using Et₃N·3HF as Promoter:

-

To a stirred solution of triethylamine trihydrofluoride (2.0 mmol) in anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere at 0 °C, add this compound (1.5 mmol).

-

Add the substrate (1.0 mmol) to the mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a 5% aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane (2 x 10 mL).

-

Combine the organic phases, dry over MgSO₄, filter, and evaporate the solvent.

-

Purify the resulting crude material by standard methods.[6]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[5] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store this compound at -20°C in a tightly sealed container under a dry atmosphere. Due to its moisture sensitivity, it is crucial to handle it under anhydrous conditions to maintain its reactivity and prevent the release of corrosive byproducts.[1]

Conclusion

This compound stands out as a robust and safer alternative to traditional deoxofluorinating agents. Its crystalline nature, enhanced thermal stability, and broad substrate compatibility, coupled with a mechanism that avoids the formation of free HF, make it a highly attractive reagent for the synthesis of fluorinated organic molecules.[2][3][4] For researchers and professionals in drug development and materials science, a thorough understanding of its properties and reaction protocols is key to leveraging its full potential in advancing their synthetic endeavors.

References

- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]

- 2. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]

- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C4H8BF6NOS | CID 54772265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. researchgate.net [researchgate.net]

Xtalfluor-M: A Comprehensive Technical Guide to Synthesis, Preparation, and Application

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Historically, the use of deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® has been hampered by their thermal instability, challenging handling requirements, and the generation of corrosive hydrogen fluoride (B91410) (HF).[1][2][3]

Xtalfluor-M, or morpholinodifluorosulfinium tetrafluoroborate, has emerged as a superior alternative.[3][4] It is a crystalline, thermally stable, and easy-to-handle solid that provides a safer and often more selective pathway for deoxofluorination.[1][4][5] A key advantage of this compound is its mechanism, which avoids the liberation of free HF, allowing for its use in standard borosilicate glass vessels.[2][3][4] This guide provides an in-depth overview of the synthesis of this compound, its mechanism of action, and detailed experimental protocols for its application in organic synthesis.

Synthesis of this compound

This compound is synthesized via the reaction of morpholinosulfur trifluoride (commonly known as Morpho-DAST) with a Lewis acid, typically boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF).[4][6] This procedure avoids the hazardous distillation steps associated with the preparation of older aminofluorosulfurane reagents.[2][4]

The synthesis is a straightforward process involving the reaction of the starting materials in an anhydrous solvent, followed by isolation of the crystalline product.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. pubs.acs.org [pubs.acs.org]

Xtalfluor-M: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Xtalfluor-M, a modern deoxofluorinating agent increasingly utilized in pharmaceutical research and development. It details the chemical properties, synthesis, and reaction mechanisms of this compound, with a focus on its practical application in the synthesis of fluorinated organic molecules. This document includes structured data tables for easy reference, detailed experimental protocols, and visual diagrams of key chemical processes to aid researchers, scientists, and drug development professionals in its effective and safe use.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy for enhancing their metabolic stability, binding affinity, and overall pharmacokinetic profile. Deoxofluorination, the substitution of a hydroxyl or carbonyl group with one or two fluorine atoms, respectively, is a key transformation in this endeavor. For years, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor have been the standards for this reaction. However, their hazardous nature, including thermal instability and the release of corrosive hydrogen fluoride (B91410) (HF), has prompted the development of safer alternatives.

This compound (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering enhanced safety and handling characteristics without compromising reactivity. It is a crystalline solid that is more thermally stable and does not generate free HF, allowing for its use in standard borosilicate glassware.[1][2][3][4] This guide provides a comprehensive resource for understanding and implementing this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a crystalline salt with the molecular formula C₄H₈BF₆NOS.[5] Its key identifiers and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 63517-33-9 |

| Molecular Formula | C₄H₈BF₆NOS |

| Molecular Weight | 242.98 g/mol [5] |

| Appearance | Crystalline solid |

| Melting Point | 117-126 °C |

Synthesis of this compound

This compound is synthesized from morpholinosulfur trifluoride (Morpho-DAST) and boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF). The following protocol is a representative procedure.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Morpholinosulfur trifluoride (1.0 equiv)

-

Boron trifluoride tetrahydrofuran complex (BF₃·THF) (1.0 equiv)

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a solution of morpholinosulfur trifluoride in anhydrous 1,2-dichloroethane at room temperature, add a solution of BF₃·THF in anhydrous 1,2-dichloroethane dropwise under a nitrogen atmosphere.

-

Maintain the reaction temperature below 25 °C during the addition.

-

Stir the resulting suspension for an additional 30 minutes after the addition is complete.

-

Filter the suspension under a blanket of nitrogen to collect the crystalline this compound.

Deoxofluorination Reactions with this compound

This compound is a versatile reagent for the deoxofluorination of a wide range of substrates, including primary and secondary alcohols, aldehydes, and ketones.[5] A key feature of its reactivity is the requirement of a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to facilitate the fluoride transfer.[1]

General Mechanism of Deoxofluorination

The deoxofluorination reaction with this compound proceeds through a two-step mechanism:

-

Activation of the C-O Bond: this compound activates the carbon-oxygen bond of the substrate without the release of free fluoride ions.

-

Fluoride Attack: A promoter, such as DBU or Et₃N·3HF, delivers a fluoride ion to the activated carbon atom, leading to the displacement of the oxygen-containing group and the formation of the C-F bond.

Caption: General mechanism of this compound mediated deoxofluorination.

Experimental Protocols for Deoxofluorination

The following are general procedures for the deoxofluorination of alcohols and carbonyl compounds using this compound.

4.2.1. Deoxofluorination of Alcohols

Materials:

-

Alcohol (1.0 equiv)

-

This compound (1.5 equiv)

-

DBU (1.5 equiv) or Et₃N·3HF (2.0 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Nitrogen or Argon gas for inert atmosphere

Procedure with DBU:

-

To a cold (0 °C) solution of the alcohol and DBU in anhydrous DCM, add this compound in one portion under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Procedure with Et₃N·3HF:

-

To a solution of the alcohol and Et₃N·3HF in anhydrous DCM at room temperature, add this compound.

-

Stir the reaction mixture for 2-16 hours.

-

Work-up and purification are similar to the DBU procedure.

4.2.2. Deoxofluorination of Aldehydes and Ketones

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

This compound (1.5 equiv)

-

Et₃N·3HF (2.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a solution of the carbonyl compound and Et₃N·3HF in anhydrous DCM at room temperature, add this compound.

-

Stir the reaction mixture for 2-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Substrate Scope and Reaction Conditions

This compound exhibits a broad substrate scope with varying reaction conditions depending on the substrate and the chosen promoter. The following table summarizes typical reaction parameters.

| Substrate Type | Promoter | Solvent | Temperature | Typical Reaction Time |

| Primary Alcohols | DBU | DCM | 0 °C to RT | 1-4 h |

| Secondary Alcohols | Et₃N·3HF | DCM | RT | 2-16 h |

| Aldehydes | Et₃N·3HF | DCM | RT | 2-24 h |

| Ketones | Et₃N·3HF | DCM | RT | 2-24 h |

Safety and Handling

This compound is a significant improvement in safety over older deoxofluorinating agents. It is a crystalline solid that is less sensitive to moisture and has a higher thermal stability.[1][2][4] However, it is still a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable tool for the synthesis of fluorinated molecules in drug discovery and development. Its enhanced safety profile, broad substrate scope, and ease of handling make it a superior alternative to traditional deoxofluorinating reagents. This guide provides the necessary information for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

Caption: General experimental workflow for deoxofluorination using this compound.

References

Xtalfluor-M in Organic Synthesis: A Technical Guide to its Core Advantages

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. For decades, the synthesis of fluorinated compounds has been reliant on a limited number of reagents, often fraught with handling difficulties and safety concerns. Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering a combination of safety, stability, and efficiency that has redefined the landscape of deoxofluorination reactions. This guide provides an in-depth technical overview of the key advantages of this compound, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate its adoption in the laboratory.

Enhanced Safety and Thermal Stability: A Paradigm Shift in Fluorination Chemistry

A significant barrier to the widespread use of traditional deoxofluorinating agents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor is their inherent thermal instability and potential for exothermic decomposition.[1][2][3] this compound, a crystalline solid, offers a markedly improved safety profile, a critical factor for both laboratory-scale and industrial applications.[1][4] Its solid nature makes it easier and safer to handle compared to the often hazardous liquid reagents.[2][4][5]

Accelerated Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) studies have quantitatively demonstrated the superior thermal stability of this compound over its predecessors.[1][2][6] This enhanced stability translates to a wider operational window and a reduced risk of runaway reactions, a crucial consideration for process safety.[1][2][6]

| Reagent | Onset of Self-Accelerated Decomposition (°C) | Maximum Rate of Temperature Rise (°C/min) |

| This compound | 141 [2][6] | 50 [2] |

| Xtalfluor-E | 119[2][6] | 310[2] |

| DAST | 60-65[1][6] | 711[2] |

| Deoxo-Fluor | 90-95[1] | 505[2] |

| Table 1: Comparative Thermal Stability of Deoxofluorinating Agents. |

High Efficiency and Broad Substrate Scope

This compound is a versatile reagent capable of effecting the deoxofluorination of a wide range of functional groups with high efficiency.[1] Its applications include the conversion of:

-

Alcohols to alkyl fluorides [1]

-

Aldehydes and ketones to geminal-difluorides [1]

-

Sulfoxides to fluoromethyl thioethers [1]

The efficacy of this compound is often enhanced by the use of a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][4][5] The choice of promoter can be tailored to the specific substrate and desired outcome, allowing for a high degree of control over the reaction.[5][6]

| Substrate | Product | Reagent/Promoter | Yield (%) | Selectivity | Reference |

| Geraniol | Geranyl fluoride (B91410) | This compound / DBU | 88 | - | [1] |

| 4-tert-Butylcyclohexanone | 4-tert-butyl-1,1-difluorocyclohexane | Xtalfluor-E / Et₃N·2HF | 91 | 62:1 | [5] |

| 4-(Boc-amino)cyclohexanone | 4-(Boc-amino)-1,1-difluorocyclohexane | This compound / Et₃N·3HF | - | 5.1:1 | [5] |

| Ethyl 4-oxocyclohexanecarboxylate | Ethyl 4,4-difluorocyclohexanecarboxylate | This compound | - | 15:1 | [2][5] |

| N-Cbz-4-piperidinone | N-Cbz-4,4-difluoropiperidine | This compound | - | 13:1 | [5] |

| Table 2: Selected Applications and Performance of Xtalfluor Reagents. |

Mechanistic Advantage: Avoidance of Free Hydrogen Fluoride

A key mechanistic feature of this compound is its ability to activate carbon-oxygen bonds without the concomitant release of free hydrogen fluoride (HF).[1][2] This is a significant advantage over traditional reagents, as HF is highly corrosive and requires specialized equipment, such as Teflon or polyethylene (B3416737) vessels. With this compound, standard borosilicate glassware can be used, simplifying the experimental setup.[2][4][5]

The reaction is believed to proceed through a two-step mechanism. Initially, this compound activates the hydroxyl or carbonyl group. Subsequently, a fluoride source, delivered by the promoter, attacks the activated carbon center to form the fluorinated product.[1]

References

- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simpler fluorine chemistry [soci.org]

- 4. researchgate.net [researchgate.net]

- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 6. manchesterorganics.com [manchesterorganics.com]

Xtalfluor-M: A Comprehensive Technical Guide to its Thermal Stability and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xtalfluor-M, chemically known as morpholinodifluorosulfinium tetrafluoroborate, is a crystalline deoxofluorinating agent that has gained significant traction in the pharmaceutical and agrochemical industries.[1] Its rising popularity stems from its enhanced thermal stability and improved safety profile compared to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[2][3] This technical guide provides an in-depth analysis of the thermal properties and safety characteristics of this compound, presenting key data, experimental methodologies, and visual workflows to ensure its safe and effective use in research and development.

Thermal Stability Assessment

The thermal stability of a reagent is a critical parameter, particularly in process development and scale-up operations. This compound has been demonstrated to be significantly more stable than its predecessors, DAST and Deoxo-Fluor.[4] This enhanced stability has been quantified using techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

Data Presentation

The following tables summarize the key quantitative data related to the thermal stability of this compound in comparison to other common deoxofluorinating agents.

Table 1: Differential Scanning Calorimetry (DSC) Data [2][5]

| Reagent | Decomposition Temperature (Tmax) | Exothermic Heat (-ΔH) |

| This compound | 243 °C | 773 J/g |

| Xtalfluor-E | 205 °C | 1260 J/g |

| DAST | 162 °C | 1252 J/g |

| Deoxo-Fluor | 140 °C | 1100 J/g |

Table 2: Accelerating Rate Calorimetry (ARC) Data [2][4][5]

| Reagent | Onset of Self-Accelerated Decomposition | Maximum Pressure Generation Rate | Maximum Rate of Temperature Rise |

| This compound | 141 °C | 85 psi/min at 246 °C | 50 °C/min |

| Xtalfluor-E | 119 °C | 357 psi/min at 191 °C | 310 °C/min |

| DAST | 60-85 °C | 855 psi/min at 149 °C | 711 °C/min |

| Deoxo-Fluor | 60-100 °C | 788 psi/min at 170 °C | 505 °C/min |

Experimental Protocols

1.2.1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6]

-

Objective: To determine the decomposition temperature (Tmax) and the exothermic heat of decomposition (-ΔH) of the fluorinating agents.

-

Methodology: A small, precisely weighed sample of the reagent (e.g., this compound) is placed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled nitrogen atmosphere. The instrument records the heat flow to the sample relative to the reference. An exothermic event, such as decomposition, is observed as a peak in the heat flow curve. The peak temperature is taken as the Tmax, and the area under the peak corresponds to the -ΔH.[6]

1.2.2. Accelerating Rate Calorimetry (ARC)

Accelerating Rate Calorimetry is a technique used to study the thermal and pressure behavior of a substance under near-adiabatic conditions, providing a reliable estimate of the potential for a runaway reaction.[7]

-

Objective: To determine the onset temperature of self-accelerated decomposition and the maximum rates of pressure and temperature rise.

-

Methodology: A sample of the reagent (approximately 1 g) is placed in a sealed, robust container (a "bomb"). The bomb is placed in a calorimeter chamber and heated in a stepwise manner. At each step, the system is held at a constant temperature to detect any self-heating from the sample. If the rate of self-heating exceeds a certain threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the chamber temperature is controlled to match the sample temperature. This allows for the measurement of the self-heating rate and pressure increase as a function of temperature, providing data on the kinetics of the decomposition reaction.[2][7]

Safety Profile

This compound offers significant safety advantages over older deoxofluorinating reagents.

Key Safety Features

-

Crystalline Solid: this compound is a free-flowing crystalline solid, which makes it easier and safer to handle compared to the liquid and often fuming DAST and Deoxo-Fluor.[4][8] It is amenable to short-term handling open to the atmosphere.[8][9]

-

No Free Hydrogen Fluoride (HF) Generation: A crucial safety feature of this compound is that it does not generate highly corrosive and toxic free HF under anhydrous reaction conditions.[2][3][8] This allows for the use of standard borosilicate glassware, avoiding the need for specialized plastic or metal reactors.[2][3]

-

Enhanced Thermal Stability: As detailed in the previous section, the higher decomposition temperature and lower exothermic heat of decomposition of this compound provide a greater margin of safety during storage and handling.[2][4]

Hazard Classification and Handling Precautions

Despite its improved safety profile, this compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Statements: [10]

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements: [11]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualizing Workflows and Relationships

General Experimental Workflow for Deoxofluorination

The following diagram illustrates a typical workflow for a deoxofluorination reaction using this compound.

Caption: General workflow for a deoxofluorination reaction using this compound.

Logical Relationship of Safety Considerations

This diagram outlines the logical flow of safety considerations when working with this compound.

Caption: Logical flow of safety considerations for handling this compound.

Conclusion

This compound represents a significant advancement in deoxofluorination chemistry, offering a more thermally stable and safer alternative to traditional reagents. Its crystalline nature, coupled with the absence of free HF generation during reactions, simplifies handling procedures and expands its applicability in standard laboratory settings. The quantitative data from DSC and ARC analyses clearly demonstrate its superior thermal stability, providing a solid foundation for its use in larger-scale applications. However, it is imperative that researchers, scientists, and drug development professionals remain mindful of its inherent hazards and adhere to strict safety protocols to ensure its responsible and effective utilization. This guide provides the essential technical information to support the safe and successful application of this compound in the synthesis of novel fluorinated molecules.

References

- 1. 63517-33-9 | this compound [fluoromart.com]

- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differential Scanning Calorimetry (DSC) Analysis for Oral Thin Film - Oral Thin Film - CD Formulation [formulationbio.com]

- 7. web.wpi.edu [web.wpi.edu]

- 8. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. This compound | C4H8BF6NOS | CID 54772265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

The Solubility of Xtalfluor-M in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xtalfluor-M, also known as morpholinodifluorosulfinium tetrafluoroborate, is a crystalline, thermally stable, and easy-to-handle deoxofluorinating agent.[1][2] Its efficacy and safety profile have made it a valuable tool in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the introduction of fluorine atoms into organic molecules.[3] Understanding the solubility of this compound in various organic solvents is critical for its effective use in designing and optimizing synthetic routes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, methods for its use, and a generalized protocol for solubility determination.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Difluoro(morpholino)sulfonium tetrafluoroborate | [4] |

| Synonyms | Morpho-DAST difluorosulfinium salt, Morpholinodifluorosulfinium tetrafluoroborate | [4] |

| CAS Number | 63517-33-9 | [5] |

| Molecular Formula | C₄H₈BF₆NOS | [6] |

| Molecular Weight | 242.98 g/mol | [6] |

| Appearance | Crystalline solid | [1][5] |

| Melting Point | 117-126 °C | [5] |

Solubility of this compound: A Qualitative Overview

Table of Qualitative Solubility and Solvent Compatibility:

| Solvent | Chemical Formula | Type | Solubility/Compatibility Notes |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Chlorinated | Good solubility and compatibility. Frequently used as a solvent for deoxofluorination reactions with this compound, leading to high yields of desired products.[1][5] |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | Chlorinated | Good solubility and compatibility. Used as a solvent for the synthesis and application of this compound.[7][8] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Reported to be a suitable solvent. As a polar aprotic ether, it is expected to dissolve this compound.[5] |

| Acetonitrile (B52724) (MeCN) | CH₃CN | Nitrile | Limited compatibility/potential for side reactions. Reactions in acetonitrile often result in lower yields and the formation of byproducts, attributed to solubility issues and potential side reactions with the solvent.[1][5] |

It is important to note that for many applications, this compound is used in conjunction with promoters such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] The presence of these additives may influence the overall solubility of this compound in a given solvent system.

Experimental Protocols

General Protocol for Deoxofluorination of an Alcohol using this compound

This protocol is a generalized procedure based on common practices in the literature and should be adapted for specific substrates and scales.

Materials:

-

Substrate (alcohol)

-

This compound (1.5 equivalents)

-

Promoter (e.g., DBU, 1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification supplies (e.g., aqueous sodium bicarbonate, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

To a solution of the alcohol in anhydrous dichloromethane at -78 °C under an inert atmosphere, successively add the promoter (e.g., DBU) and this compound.[1]

-

Stir the reaction mixture under the inert atmosphere for 30 minutes at -78 °C.[1]

-

Allow the reaction mixture to warm to room temperature and continue stirring for the appropriate time (monitoring by TLC or LC-MS is recommended).[1]

-

Upon completion, quench the reaction with a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.[1][8]

-

Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by standard methods, such as column chromatography.[8]

Generalized Protocol for Determining the Solubility of a Moisture-Sensitive Compound

This protocol describes a general "excess solid" method for determining the solubility of a compound like this compound, which is sensitive to moisture.[9] All operations should be performed under an inert atmosphere.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Small, sealable vials (e.g., with PTFE-lined caps)

-

Temperature-controlled shaker or agitator

-

Syringes and filters suitable for organic solvents

-

Analytical balance

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis, or NMR with an internal standard)

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and the compound.

-

Under an inert atmosphere, add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).

-

Allow the vial to stand at a constant temperature to let the undissolved solid settle.

-

Carefully draw a sample of the supernatant using a syringe fitted with a filter to remove any suspended solids.

-

Dilute the sample to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculate the solubility in units such as g/L or mol/L.

Visualized Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a moisture-sensitive compound like this compound in an organic solvent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound 63517-33-9 [sigmaaldrich.com]

- 5. This compound | 63517-33-9 | Benchchem [benchchem.com]

- 6. This compound | C4H8BF6NOS | CID 54772265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. molan.wdfiles.com [molan.wdfiles.com]

The Role of the Morpholino Group in Xtalfluor-M Reactivity: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the quest for safer, more efficient, and selective fluorinating agents is paramount. The introduction of fluorine into organic molecules can dramatically alter their biological properties, making deoxofluorination a critical transformation in medicinal chemistry.[1][2][3] Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a significant advancement in this field, offering a safer and more user-friendly alternative to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[1][2][4][5][6][7][8] This guide provides a comprehensive examination of the core aspects of this compound, with a specific focus on the integral role of the morpholino group in defining its reactivity, stability, and overall performance.

Core Concepts: Mechanism of Action

The mechanism of this compound in deoxofluorination reactions involves a two-step process.[4][5][9][10] Initially, this compound activates the carbon-oxygen bond of the substrate (e.g., an alcohol, aldehyde, or ketone).[4][5][9][10] A key feature of this activation is that it occurs without the concomitant release of highly corrosive hydrogen fluoride (B91410) (HF), a significant drawback of reagents like DAST.[1][2][5][7][8][9][10] The reaction then requires a promoter, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to introduce a fluoride ion that attacks the activated carbon atom, leading to the formation of the fluorinated product.[1][2][4][5][6][8][9][10] This process is characterized by high chemical efficiency and selectivity.[4]

The morpholino group plays a crucial, albeit indirect, role in this mechanism. Its electron-withdrawing nature, a consequence of the oxygen atom in the ring, is believed to influence the electrophilicity of the sulfur atom in the aminodifluorosulfinium cation. This modulation is critical for the initial activation of the C-O bond. Furthermore, the steric bulk of the morpholino group can influence the approach of the substrate and the subsequent stereochemical outcome of the fluorination reaction, often leading to higher selectivity compared to reagents with smaller dialkylamino substituents.

The Morpholino Group's Influence on Stability and Handling

One of the most significant contributions of the morpholino group to the properties of this compound is its enhanced thermal stability and safer handling characteristics compared to DAST and Deoxo-Fluor.[1][2][4][5][6][7][8] this compound is a crystalline solid, a direct result of the rigid and polar nature of the morpholino ring, which allows for more stable crystal lattice packing.[5][9][10] This crystalline nature makes the reagent easier to handle and store, as it is less sensitive to moisture and atmospheric conditions for short periods.[5][9][10]

In contrast, DAST and Deoxo-Fluor are liquids that are prone to exothermic decomposition, necessitating strict temperature control during storage and use.[4] The superior thermal stability of this compound is quantitatively demonstrated by thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[4][11]

The following tables summarize the key quantitative data comparing the thermal stability and reactivity of this compound with other common deoxofluorinating agents.

Table 1: Thermal Stability of Deoxofluorinating Reagents

| Reagent | Onset of Decomposition (°C) (ARC) | Maximum Rate of Temperature Rise (°C/min) |

| This compound | 141 | 50 |

| Xtalfluor-E | 119 | 310 |

| DAST | 60 | 711 |

| Deoxo-Fluor | 60 | 505 |

| Data sourced from Accelerated Rate Calorimetry (ARC) studies.[1][11] |

Table 2: Comparative Reactivity in Deoxofluorination Reactions

| Substrate | Reagent | Promoter | Yield (%) | Reference |

| 3-Phenylpropanol | This compound | Et₃N·3HF | 19 | [4] |

| 3-Phenylpropanol | Xtalfluor-E | Et₃N·3HF | 32 | [4] |

| Carbamoyl Fluoride Synthesis | This compound | Et₃N·3HF | 60 | [4] |

| Carbamoyl Fluoride Synthesis | DAST | - | 99 | [4] |

| 4-(Boc-amino)cyclohexanone | This compound | Et₃N·3HF | High (5.1:1 selectivity) | [2] |

| 4-(Boc-amino)cyclohexanone | DAST | - | Lower (1:1 selectivity) | [2] |

Experimental Protocols

The following are generalized experimental protocols for deoxofluorination reactions using this compound. The choice of promoter and reaction conditions can be optimized for specific substrates.[11]

-

To a solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine trihydrofluoride (1.0 mmol).

-

Add this compound (1.5 mmol) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a 5% aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir the resulting mixture for 15 minutes.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758), CH₂Cl₂) twice.

-

Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by standard methods (e.g., column chromatography).[11]

-

To a cold (0 °C) solution of the carbonyl compound (1.0 mmol) and DBU (1.5 mmol) in an anhydrous solvent (e.g., dichloromethane, 3.0 mL) under an inert atmosphere, add this compound (1.5 mmol).

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction with a 5% aqueous NaHCO₃ solution.

-

Stir the mixture for 15 minutes.

-

Extract the product with dichloromethane twice.

-

Combine the organic phases, dry over MgSO₄, filter, and evaporate the solvent.

-

Purify the residue by standard laboratory techniques.[11]

Logical Relationships in Reagent Selection

The choice between this compound and other deoxofluorinating agents, as well as the selection of a promoter, depends on several factors related to the substrate and desired outcome.

Conclusion

The morpholino group is a cornerstone of this compound's advantageous properties. It is instrumental in conferring the crystalline nature and exceptional thermal stability that distinguish this compound from its predecessors, DAST and Deoxo-Fluor.[1][2][4][5][6][7][8] This enhanced safety profile, coupled with its high efficiency and selectivity in deoxofluorination reactions, makes this compound an invaluable tool for the synthesis of fluorinated compounds in both academic research and industrial drug development.[4] The ability to fine-tune reactivity through the selection of promoters further expands its synthetic utility.[11] As the demand for complex fluorinated molecules continues to grow, the rational design of reagents like this compound, where specific structural motifs like the morpholino group are leveraged to control reactivity and safety, will remain a critical area of chemical innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 4. This compound | 63517-33-9 | Benchchem [benchchem.com]

- 5. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [merckmillipore.com]

- 6. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. XtalFluor-E®とthis compound®:取り扱い簡便な固体フッ素化剤 [sigmaaldrich.com]

- 10. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]

- 11. manchesterorganics.com [manchesterorganics.com]

Methodological & Application

Protocol for Deoxofluorination of Primary Alcohols with Xtalfluor-M

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxofluorination, the conversion of an alcohol to an alkyl fluoride (B91410), is a critical transformation in medicinal chemistry and drug development, as the introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable, and safer alternative to traditional deoxofluorinating reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[1][2][3] Unlike its predecessors, this compound is a free-flowing solid that is easier to handle and does not generate corrosive hydrogen fluoride (HF) under anhydrous conditions, making it compatible with standard borosilicate glassware.[1][3] This reagent, in conjunction with a promoter, effectively converts primary alcohols to the corresponding alkyl fluorides with high efficiency and selectivity, minimizing common side reactions such as elimination.[1][4]

This document provides a detailed protocol for the deoxofluorination of primary alcohols using this compound, including reaction setup, execution, and work-up procedures.

Mechanism of Action

The deoxofluorination with this compound proceeds via a two-step mechanism. Initially, this compound activates the carbon-oxygen bond of the alcohol.[2][4] Subsequently, a fluoride ion, introduced by a promoter such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), attacks the activated carbon atom, leading to the formation of the alkyl fluoride.[2][4] This controlled, two-stage process contributes to the high selectivity of the reaction.[4]

Experimental Protocol

This protocol is a general guideline for the deoxofluorination of a primary alcohol using this compound and a promoter. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Primary alcohol

-

This compound (morpholinodifluorosulfinium tetrafluoroborate)

-

Promoter: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine trihydrofluoride (Et₃N·3HF)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Nitrogen or Argon gas supply

-

Standard glassware (round-bottom flask, dropping funnel, etc.), oven-dried

-

Magnetic stirrer and stir bar

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equiv.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂).

-

In a separate flask, prepare a solution of this compound (1.5 equiv.) in anhydrous CH₂Cl₂.

-

-

Reaction Execution (Method A: Reagent added to a mixture of alcohol and additive): [1]

-

To the solution of the primary alcohol, add the promoter (1.5 equiv.). For example, use DBU.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add the solution of this compound to the alcohol-promoter mixture dropwise over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS). Reaction times can vary from minutes to several hours depending on the substrate.

-

-

Reaction Quenching and Work-up:

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and saturated aqueous brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure alkyl fluoride.

-

Data Presentation

The following table summarizes the results of deoxofluorination of various primary alcohols with this compound under different conditions.

| Entry | Substrate (Primary Alcohol) | Promoter | Solvent | Time | Yield (%) | Citation |

| 1 | Geraniol | DBU | CH₂Cl₂ | - | 88 | [4] |

| 2 | 3-Phenylpropanol | - | MeCN | 1.5 h | 19 | [4] |

Safety and Handling

-

This compound is a moisture-sensitive reagent and should be handled under anhydrous conditions.[4]

-

While more stable than DAST, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

The reaction should be performed in a well-ventilated fume hood.

-

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Mandatory Visualizations

Caption: Experimental workflow for the deoxofluorination of primary alcohols.

Caption: Proposed mechanism of deoxofluorination using this compound.

References

- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 63517-33-9 | Benchchem [benchchem.com]

Application Notes and Protocols: XtalFluor-M in the Conversion of Carboxylic Acids to Acyl Fluorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable, and easy-to-handle deoxofluorinating reagent.[1][2] It offers significant safety and handling advantages over traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, as it does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions and can be used in standard borosilicate glassware.[1][3] this compound has demonstrated broad substrate scope, effectively converting carboxylic acids, as well as alcohols, aldehydes, and ketones, into their corresponding fluorinated counterparts.[1][2] This document provides detailed application notes and protocols for the efficient conversion of carboxylic acids to acyl fluorides using this compound.

Advantages of this compound

-

Enhanced Safety: Crystalline solid with superior thermal stability compared to DAST and Deoxo-Fluor®.[1][3]

-

Ease of Handling: Can be handled in the open atmosphere for short periods, simplifying experimental setup.[2]

-

Compatibility: Does not generate free HF, making it compatible with standard laboratory glassware.[1][3]

-

High Selectivity: Often provides higher yields and fewer elimination byproducts compared to other fluorinating agents.[1]

Reaction Mechanism and Workflow

The conversion of carboxylic acids to acyl fluorides using this compound is a two-step process. Initially, the carboxylic acid is activated by this compound. Subsequently, a fluoride source, often a promoter, facilitates the nucleophilic attack to form the acyl fluoride.

Caption: Proposed reaction mechanism for the conversion of carboxylic acids to acyl fluorides using this compound.

A general experimental workflow for this transformation is outlined below.

Caption: General experimental workflow for the synthesis of acyl fluorides from carboxylic acids using this compound.

Quantitative Data

The following table summarizes the results for the conversion of representative aliphatic and aromatic carboxylic acids to their corresponding acyl fluorides using this compound.

| Entry | Carboxylic Acid Substrate | Reagent (equiv.) | Promoter (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 4-Phenylbutyric acid | This compound (1.5) | Et₃N·3HF (2.0) | CH₂Cl₂ | RT | 24 | 4-Phenylbutyryl fluoride | 95 |

| 2 | 4-Methoxybenzoic acid | This compound (1.5) | Et₃N·3HF (2.0) | CH₂Cl₂ | RT | 24 | 4-Methoxybenzoyl fluoride | 98 |

Data sourced from The Journal of Organic Chemistry, 2010, 75 (9), pp 2943–2957.[1]

Experimental Protocols

Important Note: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for the Conversion of Carboxylic Acids to Acyl Fluorides using this compound and a Promoter

This protocol is adapted from a general procedure for deoxofluorination reactions using XtalFluor reagents.[1]

Materials:

-

Carboxylic acid (1.0 mmol)

-

This compound (1.5 mmol, 1.5 equiv.)

-

Promoter (e.g., DBU or Et₃N·3HF, 1.5-2.0 equiv.)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (3.0 mL)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

Procedure with DBU as Promoter:

-

To a solution of the carboxylic acid (1.0 mmol) and DBU (1.5 mmol) in anhydrous CH₂Cl₂ (3.0 mL) at 0 °C, add this compound (1.5 mmol) in one portion.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or ¹⁹F NMR).

-

Upon completion, quench the reaction by adding a 5% aqueous NaHCO₃ solution.

-

Stir the mixture vigorously for 15 minutes.

-

Extract the product with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers and dry over MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude acyl fluoride.

-

Purify the crude product by a suitable method if necessary (e.g., distillation or flash chromatography).

Procedure with Et₃N·3HF as Promoter:

-

To a solution of Et₃N·3HF (2.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL) at 0 °C, add this compound (1.5 mmol).

-

To this mixture, add the carboxylic acid (1.0 mmol).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress.

-

Upon completion, follow the quenching, extraction, and purification steps as described in the DBU protocol.

Conclusion

This compound is a highly effective and user-friendly reagent for the conversion of carboxylic acids to acyl fluorides. Its superior safety profile, ease of handling, and high efficiency make it a valuable tool for researchers in organic synthesis and drug development. The provided protocols and data serve as a practical guide for the successful implementation of this methodology in the laboratory.

References

Application Notes and Protocols for XtalFluor-M Fluorination

For Researchers, Scientists, and Drug Development Professionals

XtalFluor-M, or morpholinodifluorosulfinium tetrafluoroborate, is a crystalline, thermally stable deoxofluorinating agent.[1][2][3][4][5][6][7] It offers significant safety and handling advantages over traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, as it is less prone to hazardous exothermic decomposition and does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions.[3][4][5][6][7] This makes this compound suitable for use in standard borosilicate glassware.[3][5][6][7]

These characteristics, combined with its high efficiency in converting alcohols, aldehydes, ketones, and carboxylic acids to their corresponding fluorinated derivatives, make this compound a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][8]

General Reaction Mechanism and Workflow

The fluorination mechanism of this compound involves the activation of a carbon-oxygen bond by the reagent.[1][2] This is followed by a nucleophilic attack of a fluoride ion, which is introduced through the use of a promoter, leading to the formation of the fluorinated product.[1][2] The use of a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), is crucial for the reaction to proceed efficiently.[1][2][3][5][6][7]